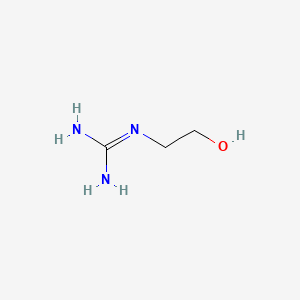

1-(2-Hydroxyethyl)guanidine

Description

Overview of Guanidine (B92328) Scaffolds in Organic Chemistry and Biochemistry

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental scaffold in both organic chemistry and biochemistry. nih.gov Its remarkable basicity, with a pKa of the conjugate acid (guanidinium) around 13.6, makes it one of the strongest organic bases, comparable in strength to hydroxide (B78521) ions. scripps.edu This high basicity is a consequence of the exceptional resonance stabilization of the protonated guanidinium (B1211019) cation, where the positive charge is delocalized over all three nitrogen atoms. nih.govscripps.edu

In biochemistry, the guanidinium group is famously present in the side chain of the amino acid arginine, playing a crucial role in the structure and function of proteins. nih.gov It participates in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are vital for molecular recognition, enzyme catalysis, and maintaining protein architecture. nih.govnih.gov The ability of the guanidinium moiety to interact with negatively charged groups like phosphates and carboxylates underpins many biological processes. nih.gov

In synthetic organic chemistry, guanidine derivatives are valued as strong, non-nucleophilic bases and are often referred to as "superbases." scripps.edu They are employed as catalysts in a range of organic transformations. researchgate.net The guanidine framework is also considered a "privileged scaffold" in medicinal chemistry, as it is a key component in numerous natural products and synthetic drugs with a broad spectrum of biological activities. nih.govirb.hr

Structural Characteristics and Chemical Significance of 1-(2-Hydroxyethyl)guanidine

This compound, with the chemical formula C₃H₉N₃O, integrates the characteristic guanidine moiety with a flexible hydroxyethyl (B10761427) group. chemicalbook.com This combination of a highly basic, hydrophilic guanidine head and a polar, nucleophilic hydroxyl tail imparts a unique set of properties to the molecule. The hydroxyethyl group can influence the molecule's solubility, reactivity, and its potential for further functionalization.

The presence of the hydroxyl group offers a reactive site for various chemical modifications, such as esterification or etherification, allowing for the synthesis of a diverse range of derivatives. acs.org This functional handle is significant for creating more complex molecular architectures or for tethering the guanidine unit to other molecules or solid supports. sigmaaldrich.com Furthermore, the spatial proximity of the nucleophilic hydroxyl group and the electrophilic guanidinium group (in its protonated form) can lead to cooperative effects, influencing the molecule's interaction with biological targets or its catalytic activity. For instance, in certain derivatives, this proximity has been shown to be crucial for activities like DNA cleavage. nih.gov

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 4353-52-0 |

| Molecular Formula | C₃H₉N₃O |

| Molecular Weight | 103.12 g/mol |

Table 1: Basic chemical properties of this compound. chemicalbook.com

Research Landscape and Emerging Areas of Investigation for this compound Derivatives

Research involving this compound and its derivatives is expanding into several specialized areas of chemical science. The bifunctional nature of the molecule makes it a versatile building block in synthetic chemistry.

One significant area of research is the development of modified guanidines as potential chiral superbases and catalysts. acs.orglookchemmall.com The hydroxyethyl group can be a key element in the construction of more complex, chiral bicyclic guanidine systems. acs.org For example, linear guanidines bearing a 2-hydroxyethyl substituent are key intermediates in the synthesis of 1,4,6-triazabicyclooctene systems through cyclization reactions. acs.orglookchemmall.com These bicyclic structures are investigated for their potential in asymmetric catalysis.

In the field of bioorganic and medicinal chemistry, derivatives of this compound are being explored for their interactions with biological macromolecules. A notable example is a novel phosphodiester receptor, 1-(2-guanidinoethyl)-4-(2-hydroxyethyl)-1,4,7-triazacyclononane hydrochloride, which was synthesized and shown to exhibit remarkable DNA cleavage activity. nih.gov The study highlighted that the acceleration of DNA cleavage is driven by the spatial arrangement of the nucleophilic hydroxyl group and the guanidinium group, which activates the phosphodiester backbone. nih.gov

Furthermore, protected forms of this compound, such as 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, serve as important reagents in peptide synthesis and for the creation of guanidinium-rich molecular transporters. sigmaaldrich.comrsc.org These transporters are investigated for their ability to facilitate the cellular uptake of various molecular cargos. The hydroxyethyl group provides a point for further elaboration or for tuning the physicochemical properties of these complex molecules.

Emerging investigations also include the use of this compound derivatives in material science, for example, in the synthesis of silanes with catalytic activity for curable compositions. google.com The aliphatic nature of the hydroxyethyl-guanidine moiety was noted to be important for high catalytic activity in these systems. google.com

| Derivative | Area of Investigation | Research Finding | Reference |

| Bicyclic Guanidines | Asymmetric Catalysis | Synthesized from linear 2-hydroxyethyl-substituted guanidines for use as potential chiral superbases. | acs.orglookchemmall.com |

| 1-(2-guanidinoethyl)-4-(2-hydroxyethyl)-1,4,7-triazacyclononane | Bioorganic Chemistry | Demonstrates efficient DNA cleavage activity due to the cooperative action of the hydroxyl and guanidinium groups. | nih.gov |

| 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine | Peptide Synthesis | Used as a guanidinylation reagent for creating complex peptides and molecular transporters. | sigmaaldrich.com |

| Amidine/Guanidine-containing Silanes | Material Science | The aliphatic guanidine group contributes to high catalytic activity in silane-based curable compositions. | google.com |

Table 2: Selected research findings on derivatives of this compound.

Methodological Approaches in the Study of this compound

The study of this compound and its derivatives employs a range of modern analytical and computational techniques to elucidate their structure, purity, and properties.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the structural confirmation of this compound and its derivatives. acs.orgrsc.org In ¹H NMR spectra, characteristic signals for the ethylenic protons (-CH₂-CH₂-) and the protons of the guanidinium and hydroxyl groups can be identified. For instance, in a derivative, the protons of the hydroxyethyl group appear as distinct multiplets. rsc.org ¹³C NMR provides information on the carbon skeleton of the molecule. acs.orgrsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups within the molecule. colab.wsspectroscopyonline.com The spectrum of a guanidine derivative will typically show characteristic absorption bands corresponding to N-H stretching and bending vibrations, C-N stretching, and O-H stretching from the hydroxyethyl group. colab.ws The absence or presence of certain peaks can confirm the success of a chemical transformation, such as the disappearance of a C=C bond peak after polymerization. researchgate.net

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of synthesized this compound and its derivatives. sigmaaldrich.com Given the polar and basic nature of guanidines, specialized columns, such as those for mixed-mode or ion-exchange chromatography, are often employed for effective separation. bldpharm.com

Mass Spectrometry (MS): Often coupled with chromatography (LC-MS), mass spectrometry is used to determine the molecular weight of the compound and its fragments, further confirming its identity. High-resolution mass spectrometry (HRMS) provides highly accurate mass data, which is essential for confirming the elemental composition. rsc.orgcolab.ws

Computational Studies:

Density Functional Theory (DFT): DFT calculations are increasingly used to investigate the structural and electronic properties of guanidine derivatives. colab.wsresearchgate.net These computational methods can be used to optimize the molecular geometry, calculate vibrational frequencies to aid in the interpretation of IR spectra, and analyze the electronic distribution, such as the localization of charge in the guanidinium ion. researchgate.net For complex derivatives, computational studies can provide insights into reaction mechanisms and the nature of non-covalent interactions that govern their biological or catalytic activity. irb.hr

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c4-3(5)6-1-2-7/h7H,1-2H2,(H4,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEWEVVTYBEELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195871 | |

| Record name | Guanidine, (2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4353-52-0 | |

| Record name | Guanidine, (2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, (2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1 2 Hydroxyethyl Guanidine

Direct Synthesis Strategies for 1-(2-Hydroxyethyl)guanidine

The most direct route to this compound involves the formation of the guanidine (B92328) group by treating a primary amine precursor with a guanylating agent.

Guanylation of 2-Aminoethanol and Related Precursors

The guanylation of 2-aminoethanol (ethanolamine) is a primary method for synthesizing the title compound. This transformation involves the reaction of the amino group of ethanolamine (B43304) with an electrophilic reagent that transfers a carboxamidine functional group. The choice of guanylating agent and reaction conditions is crucial for achieving high yields and purity.

One highly efficient method involves reacting 2-aminoethanol with 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboximidamide hydrochloride in acetonitrile (B52724) at elevated temperatures, which can afford the product in near-quantitative yields. lookchem.com Another common approach is the reaction of 2-aminoethanol with protected S-methylisothioureas. For instance, reacting ethanolamine with N,N'-Bis-benzyloxycarbonyl-S-methyl-isothiourea in the presence of triethylamine (B128534) yields a protected form of this compound, which can be deprotected under standard conditions. researchgate.net Linear guanidines possessing a 2-hydroxyethyl functional group can also be prepared through the reaction of 2-amino alcohols with carbodiimides. acs.org

Table 1: Selected Methods for the Guanylation of 2-Aminoethanol

| Guanylating Agent | Conditions | Product Type | Reported Yield | Reference |

|---|---|---|---|---|

| 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboximidamide hydrochloride | Triethylamine, Acetonitrile, 60 °C, 24h | Unprotected | 99% | lookchem.com |

| N,N'-Bis-benzyloxycarbonyl-S-methyl-isothiourea | Triethylamine | N,N'-di-Z-protected | High | researchgate.net |

| Carbodiimides | General method for 2-amino alcohols | Substituted | Varies | acs.org |

Utilization of Activated Guanidinylating Reagents in Solution-Phase Synthesis

A wide array of activated guanidinylating reagents has been developed to facilitate the efficient synthesis of guanidines from primary and secondary amines under mild conditions. organic-chemistry.orglookchemmall.com These reagents are designed to be highly electrophilic at the central carbon, promoting nucleophilic attack by the amine. They often incorporate protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which serve to modulate reactivity and can be removed later in the synthetic sequence. researchgate.netscbt.com

Common classes of guanidinylating reagents include:

Pyrazole-1-carboxamidines : Reagents like N,N′-di-Boc-1H-pyrazole-1-carboxamidine are stable, crystalline solids that react cleanly with amines to provide protected guanidines. nih.gov

S-Methylisothioureas : These are frequently used with protecting groups (e.g., Boc, Cbz) to control the guanylation reaction. researchgate.netnih.gov The reaction often proceeds via a carbodiimide (B86325) intermediate, which can be generated using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or activators such as mercuric chloride. lookchemmall.com

Triflyl Guanidines : Reagents such as N,N′-Di-Cbz-N″-triflyl-guanidine are exceptionally reactive and are particularly effective for the guanidinylation of unreactive aromatic amines. google.com

Table 2: Common Activated Guanidinylating Reagents

| Reagent Class | Specific Example | Key Features | Reference |

|---|---|---|---|

| Pyrazole-based | N,N′-di-Boc-1H-pyrazole-1-carboxamidine | Stable, crystalline solid; provides protected guanidines. | nih.gov |

| Isothiourea-based | N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea | Superior reactivity compared to standard reagents. | organic-chemistry.org |

| Thiourea-based | N,N′-Bis(tert-butoxycarbonyl)thiourea | Requires activation (e.g., with EDCI or HgCl2) to form a carbodiimide. | lookchemmall.comthieme-connect.de |

| Sulfonyl-activated | N,N′-Di-Cbz-N″-triflyl-guanidine | Highly reactive; suitable for unreactive amines. | google.com |

Derivatization and Functionalization of this compound

Once synthesized, this compound can be further modified at either the guanidine moiety or the hydroxyl group to generate a library of analogues with tailored properties.

Selective N-Alkylation and Acylation of the Guanidine Moiety

Selective functionalization of the guanidine nitrogen atoms requires careful strategy, often involving protecting groups. The use of N,N'-diprotected guanidines, such as 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, allows for controlled reactions. scbt.com

N-Alkylation: An efficient protocol for the alkylation of carbamate-protected guanidines utilizes phase-transfer catalysis. researchgate.net In this method, the acidic N-carbamate proton is deprotonated under biphasic conditions, and the resulting anion is alkylated with various alkyl halides or mesylates. researchgate.net This approach provides a straightforward route to highly functionalized guanidines.

N-Acylation: Acylation can be achieved through several methods. One strategy involves the synthesis of pre-acylated guanidinylating agents, which are then reacted with an amine to transfer the modified guanidine group in a single step. nih.gov Alternatively, diprotected guanidines can be deprotonated with a strong base like sodium hydride and subsequently reacted with an acylating agent, such as a sulfonyl chloride, to yield trisubstituted guanidines. google.com

Chemical Modifications and Transformations of the Hydroxyl Group

The hydroxyl group of this compound is a versatile handle for further chemical transformations. A notable reaction is the intramolecular cyclization induced by 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC). acs.orglookchemmall.com This reaction transforms the linear hydroxyethyl (B10761427) guanidine into a cyclic structure. Depending on the substitution pattern of the guanidine, this can lead to the formation of 1,4-disubstituted 2-iminoimidazolidines. acs.orglookchemmall.com If the starting material contains two 2-hydroxyethyl substituents, a double DMC-induced cyclization can produce 1,4,6-triazabicyclooctene systems. acs.org

Furthermore, the hydroxyl group can undergo reactions typical of primary alcohols. For example, treatment with DMC can convert the hydroxyl group into a chloroalkane, providing a route to halogenated guanidine derivatives. lookchemmall.com

Table 3: Transformations of the Hydroxyl Group

| Reagent | Transformation | Product | Reference |

|---|---|---|---|

| 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) | Intramolecular Cyclization | 2-Iminoimidazolidine | acs.orglookchemmall.com |

| 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) | Chlorination | 1-(2-Chloroethyl)guanidine derivative | lookchemmall.com |

Solid-Phase Synthesis Techniques for this compound Analogues

Solid-phase synthesis (SPS) offers significant advantages for generating libraries of guanidine-containing compounds by simplifying purification and allowing for automation. Many solution-phase guanylation methods have been successfully adapted to solid supports. researchgate.netthieme-connect.de

The general strategy involves attaching an amine to a resin (such as Wang or Rink amide resin) and then treating it with a solution of an activated guanidinylating reagent. thieme-connect.de A common reagent for this purpose is polymer-bound bis(tert-butoxycarbonyl)thiopseudourea, which reacts with amines on the solid support; the final product is then cleaved from the resin. sigmaaldrich.com

Table 4: Solid-Phase Synthesis Approaches for Guanidines

| Strategy | Description | Example Reagents/Resins | Reference |

|---|---|---|---|

| Resin-Bound Amine | An amine is anchored to a solid support and reacted with a soluble guanylating agent. | Wang resin, Rink amide resin; N,N′-Bis(tert-butoxycarbonyl)thiourea + EDCI. | thieme-connect.de |

| Resin-Bound Reagent | A soluble amine is reacted with a guanidinylating agent attached to a solid support. | Polystyrene-bound 3,5-dimethyl-1H-pyrazole-1-carboxamidine hydrochloride. | lookchem.com |

| Resin-Generated Carbodiimide | A carbodiimide is generated on the resin, which is then reacted with an amine. | 2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent) used for carbodiimide formation. | thieme-connect.de |

Intramolecular Cyclization Reactions Involving 2-Hydroxyethyl Substituents

The presence of a hydroxyl group on the ethyl substituent of this compound provides a reactive handle for intramolecular cyclization, a powerful strategy for constructing heterocyclic systems. This approach is particularly valuable for the synthesis of bicyclic and polycyclic guanidines, which are prominent motifs in numerous natural products and pharmacologically active molecules.

A significant transformation involving this compound derivatives is their intramolecular cyclization to form bicyclic structures, such as the 1,4,6-triazabicyclooctene system. This reaction is typically induced by activating the terminal hydroxyl group, which facilitates a subsequent intramolecular nucleophilic attack by one of the guanidine nitrogens.

A well-established method for this transformation employs 2-chloro-1,3-dimethylimidazolinium chloride (DMC) as a key reagent. acs.orgacs.org The reaction proceeds through the in-situ chlorination of the primary alcohol of the hydroxyethyl group. acs.org This is followed by a spontaneous intramolecular displacement of the resulting alkyl chloride by a nitrogen atom of the guanidine core, leading to the formation of the bicyclic system. researchgate.net The process is generally carried out in the presence of a base, such as triethylamine (Et₃N), in a suitable solvent like acetonitrile (MeCN). researchgate.netlookchemmall.com

The general scheme for this DMC-induced cyclization can be represented as follows: A 2-(2-hydroxyethylimino)imidazolidine derivative, which can be synthesized from a this compound precursor, is treated with DMC and a base. The hydroxyl group is converted into a leaving group, which is then displaced by an endocyclic nitrogen of the imidazolidine (B613845) ring to yield the 1,4,6-triazabicyclooctene framework. acs.orglookchemmall.com

This methodology has been successfully applied to the synthesis of various 3,7,8-trisubstituted and 3,6,7,8-tetrasubstituted 1,4,6-triazabicyclooctene systems. acs.org The versatility of this approach allows for the introduction of various substituents on the guanidine backbone, enabling the creation of a diverse library of bicyclic guanidines. Furthermore, it has been demonstrated that guanidines possessing two 2-hydroxyethyl substituents can undergo a double DMC-induced cyclization to form other types of 1,4,6-triazabicyclooctene systems. acs.org

Table 1: Examples of DMC-Induced Intramolecular Cyclization of Hydroxyethyl-Substituted Guanidines This table is a representative summary based on described methodologies. Specific yields and conditions can vary based on substituents and reaction scale.

| Starting Material Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|

Chiral Synthesis and Stereoselective Control in this compound Derivatives

The development of chiral guanidines is of significant interest due to their widespread application as organocatalysts in asymmetric synthesis. researchgate.netresearchgate.net Stereoselective control in the synthesis of this compound derivatives is crucial for accessing enantiomerically pure compounds that can serve as chiral auxiliaries or catalysts.

A primary strategy for introducing chirality involves the use of enantiopure starting materials. Chiral vicinal diamines, such as (1S,2S)-1,2-diphenylethylenediamine, are frequently employed as foundational scaffolds. acs.orgresearchgate.net These chiral diamines can be converted into cyclic thioureas, which are then cyclized using reagents like DMC to form chiral 2-iminoimidazolidine rings. acs.org The resulting chiral 2-iminoimidazolidine can then be functionalized with a 2-hydroxyethyl group, or a precursor thereof, to generate a chiral this compound derivative. This approach effectively transfers the stereochemistry of the starting diamine to the final guanidine product.

For instance, 3,7,8-trisubstituted and 3,6,7,8-tetrasubstituted 1,4,6-triazabicyclooctene systems have been prepared stereoselectively starting from (1S,2S)-1,2-diphenylethylenediamine. acs.org The synthesis proceeds through the stepwise DMC-induced cyclization of a protected thiourea (B124793) to a chiral 2-iminoimidazolidine, followed by the cyclization of a 2-(2-hydroxyethylimino)imidazolidine intermediate. acs.org

The resulting chiral guanidines, including those derived from this compound, have demonstrated efficacy as catalysts in asymmetric reactions, such as the Michael reaction. acs.orgresearchgate.net For example, a chiral guanidine catalyst derived from (R)-phenylglycine has been used in the asymmetric Michael reaction of t-butyl diphenyliminoacetate with methyl vinyl ketone, achieving moderate enantioselectivity. researchgate.net The stereochemical outcome of these reactions is often dependent on the structure of the chiral guanidine catalyst, the solvent, and the reaction conditions.

Table 2: Application of Chiral Guanidine Derivatives in Asymmetric Michael Reactions This table presents representative data on the performance of chiral guanidine catalysts in asymmetric synthesis.

| Chiral Guanidine Catalyst | Reaction | Substrate 1 | Substrate 2 | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Polymer-supported (R)-2-[(S)-1-hydroxymethyl-2-phenylethylimino]-4-phenylimidazolidine | Michael Addition | t-Butyl diphenyliminoacetate | Methyl vinyl ketone | Moderate | researchgate.net |

| (4R,5R)-1,3-Dimethyl-4,5-bis(2-methylphenyl)-2-iminoimidazolidine derivative | Michael Addition | t-Butyl diphenyliminoacetate | Ethyl acrylate | Not specified | acs.org |

| Guanidine 1 (from reference) | Michael Addition | Glycine derivative 7b | Acrylic ester 8b | 30.4% | researchgate.net |

Elucidation of Reaction Mechanisms and Intrinsic Chemical Reactivity of 1 2 Hydroxyethyl Guanidine

Fundamental Chemical Reactivity

The fundamental reactivity of 1-(2-Hydroxyethyl)guanidine is governed by the interplay between its two key functional groups: the guanidine (B92328) moiety and the terminal hydroxyl group.

The guanidine group is one of the strongest organic bases in aqueous solutions. wikipedia.org Unsubstituted guanidine has a pKₐH (the pKₐ of its conjugate acid, the guanidinium (B1211019) ion) of 13.6, making it a superbase with a basicity comparable to the hydroxide (B78521) ion. wikipedia.org This exceptional basicity arises from the effective resonance stabilization of the positive charge across the three nitrogen atoms in its protonated form, the guanidinium cation. wikipedia.orglookchemmall.com

In this compound, the guanidine moiety retains this strong basic character. Upon protonation, it forms a stable guanidinium ion. While the hydroxyethyl (B10761427) group has a slight electron-withdrawing effect, the pKₐ of this compound is expected to be in the high range typical for guanidines. Predicted pKₐ values for this compound are approximately 13.5-15.2. lookchem.comchemicalbook.com This high basicity ensures that at physiological pH, the molecule exists almost exclusively in its protonated, cationic form. wikipedia.org

The table below compares the basicity of the parent guanidine with some of its derivatives, illustrating the consistently high basicity of this class of compounds.

| Compound Name | pKₐ of Conjugate Acid | Reference |

| Guanidine | 13.6 | wikipedia.org |

| 1,4-btmgb (a guanidine-functionalized aromatic) | pKₐ₁ = 11.0, pKₐ₂ = 13.5 | nih.gov |

| This compound (Predicted) | ~13.5 - 15.2 | lookchem.comchemicalbook.com |

| Salicylidene iminosemicarbazone (SISC) | pKₐ(H₂L⁺) = 8.16 | bldpharm.com |

This interactive table provides a comparison of the basicity of various guanidine-related compounds.

This compound exhibits both nucleophilic and electrophilic properties due to its distinct functional groups.

Nucleophilic Reactivity:

Guanidine Nitrogens: The nitrogen atoms of the guanidine group possess lone pairs of electrons, rendering them nucleophilic. This allows them to participate in reactions such as Michael additions, acylations, and alkylations. nih.gov

Hydroxyl Group: The terminal hydroxyl group is also a potent nucleophilic center. It can engage in condensation and substitution reactions. For instance, guanidines containing hydroxyethyl functionalities can undergo intramolecular cyclization reactions. lookchemmall.com

Electrophilic Reactivity:

Guanidinium Carbon: While the neutral guanidine group is primarily nucleophilic, the central carbon atom of the protonated guanidinium cation is electron-deficient and can act as an electrophile. This electrophilic character is crucial in its catalytic functions, such as the activation of phosphate (B84403) esters for hydrolysis. nih.gov A known example involves a molecule with both guanidinium and hydroxyl groups that effectively cleaves DNA by using the guanidinium to bind and electrophilically activate the phosphodiester backbone, while the hydroxyl group acts as the nucleophile. nih.gov

Protonation Equilibria and Basicity Characterization of the Guanidine Moiety

Radical Chemistry and Oxidation Pathways

The study of radical-induced reactions is essential for understanding the degradation and transformation of this compound in various chemical and biological environments.

Hydroxyl radicals (•OH) are highly reactive, non-selective oxidizing species that react with most organic compounds at near diffusion-controlled rates. nih.gov The reaction of •OH with this compound can proceed via several pathways:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the ethyl bridge or the N-H bonds of the guanidine group. Hydrogen abstraction from the carbon atoms of the ethyl group is a common pathway for compounds containing alkyl chains. nih.gov Studies on buffers containing hydroxyethyl residues have shown that reaction with hydroxyl radicals can lead to the formation of formaldehyde (B43269), indicating oxidative cleavage of the C-C bond. nih.gov

Radical Addition: The •OH radical can add to the C=N double bond of the guanidine moiety. This mechanism is observed in the reaction of •OH with similar structures like guanine, where addition occurs at the carbon atoms of the heterocyclic ring. acs.org

Sulfate radical anions (SO₄•⁻) are also powerful one-electron oxidants that react with organic molecules, often leading to the formation of radical cations. utoronto.ca

The reaction of this compound with oxidizing species generates short-lived transient radicals that can be characterized using techniques like pulse radiolysis and time-resolved electron paramagnetic resonance (EPR). researchgate.netrsc.org

Carbon-Centered Radicals: Hydrogen abstraction from the hydroxyethyl chain by an oxidizing radical (like •OH) results in the formation of a carbon-centered radical. The position of the radical will depend on the relative stability of the resulting species.

Nitrogen-Centered Radicals: One-electron oxidation of the guanidine group, for example by SO₄•⁻, or direct reaction with •OH can lead to the formation of nitrogen-centered radicals. The unpaired electron in these radicals can be delocalized over the N-C-N system, contributing to their transient stability. The oxidation of other guanidine derivatives is known to produce stable organic radicals. helsinki.fi

The subsequent reactions of these transient species, such as reaction with oxygen or further rearrangement, determine the final oxidation products.

Investigation of Reactions with Oxidizing Species (e.g., Hydroxyl Radicals, Sulfate Radical Anions)

Mechanistic Studies of this compound in Catalytic Processes

The unique combination of a strong basic site and a nucleophilic hydroxyl group allows this compound and its derivatives to participate in and catalyze various organic reactions.

Brønsted Base Catalysis: Due to its high basicity, the guanidine moiety can act as a powerful Brønsted base catalyst, deprotonating substrates to initiate reactions. acs.org Chiral guanidines are widely used in asymmetric synthesis for this purpose. acs.org

Bifunctional Catalysis: The compound can act as a bifunctional catalyst. In a proposed mechanism for DNA cleavage by a related molecule, 1-(2-guanidinoethyl)-4-(2-hydroxyethyl)-1,4,7-triazacyclononane, the protonated guanidinium group serves as an electrophilic binding and activation site for the anionic phosphodiester linkage through hydrogen bonding and electrostatic interactions. nih.gov Simultaneously, the hydroxyl group is positioned to act as an intramolecular nucleophile, attacking the activated phosphorus center and facilitating cleavage. nih.gov

Catalyst Synthesis: Compounds with a hydroxyethyl guanidine structure are also intermediates in the synthesis of other catalysts. For example, γ-Al₂O₃ has been used to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol, demonstrating a pathway where the hydroxyethyl amine structure is a precursor to a cyclic urea (B33335) catalyst component. researchgate.net Furthermore, silanes containing guanidine groups, prepared from reagents like N-(3-aminopropyl)-2-aminoethanol, function as effective catalysts for the crosslinking of silane-containing polymers.

The mechanistic versatility of this compound highlights its potential in designing novel catalytic systems that exploit its distinct structural features.

Application as an Organocatalyst in Stereoselective Transformations

The application of guanidine derivatives as organocatalysts in stereoselective transformations is a well-established field, primarily leveraging their ability to act as potent Brønsted bases and hydrogen-bond donors. rsc.orgresearchgate.net Chiral guanidines, in particular, have been successfully employed in a multitude of asymmetric reactions, including Michael additions, Henry (nitroaldol) reactions, and various cycloadditions, affording products with high levels of enantioselectivity. acs.orgineosopen.orgrsc.org

The catalytic cycle of guanidine organocatalysis generally involves the deprotonation of a pronucleophile by the basic guanidine nitrogen, generating a guanidinium cation and a nucleophilic anion. researchgate.net The resulting guanidinium ion can then participate in the reaction by activating the electrophile through hydrogen bonding, often leading to a bifunctional activation mode where both the nucleophile and electrophile are simultaneously activated. researchgate.netacs.org This dual activation is a key factor in achieving high levels of stereocontrol.

While specific data on the use of this compound as a primary organocatalyst in stereoselective transformations is not extensively documented in dedicated studies, its structural features suggest a potential for bifunctional catalysis. The presence of the hydroxyethyl group alongside the guanidine core allows for the possibility of the hydroxyl group to act as a hydrogen-bond donor to the electrophile, while the guanidine moiety activates the nucleophile. This mode of action is analogous to that observed in established bifunctional organocatalysts. acs.orgresearchgate.net

Linear guanidines possessing a 2-hydroxyethyl functional group have been synthesized through the reaction of carbodiimides with 2-amino alcohols. researchgate.netacs.org These structures can serve as precursors for more complex cyclic guanidine systems, which have shown promise as chiral superbases. acs.org The reactivity of the hydroxyl group in these systems is highlighted by its participation in cyclization reactions, for instance, with 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC), to form 2-iminoimidazolidines. researchgate.netacs.org

The following table summarizes representative stereoselective transformations catalyzed by various guanidine derivatives, illustrating the scope and efficiency of this class of organocatalysts. Although this compound is not explicitly listed as the catalyst in these examples, they provide a framework for understanding its potential applications.

| Transformation | Catalyst Type | Substrates | Enantiomeric Excess (ee) | Yield (%) |

| Michael Addition | Axially Chiral Guanidine | 1,3-Dicarbonyl Compounds and Nitroalkenes | Up to 98% | High |

| Henry Reaction | Chiral Guanidine Thiourea (B124793) | Aldehydes and Nitromethane | Up to 93% | 82% |

| aza-Henry Reaction | Guanidine-Bisurea | N-Boc-imines and Nitroalkanes | High | High |

| Friedel-Crafts Reaction | Guanidine-Bisurea | Indoles and Nitroalkenes | High | High |

| Michael Addition | Proline-derived Guanidine | 2-Hydroxy-1,4-naphthoquinone and β-Nitrostyrene | Up to 56% | - |

Insights into Catalyst Turnover and Reaction Selectivity

Catalyst turnover and reaction selectivity are critical parameters in evaluating the efficacy of an organocatalyst. For guanidine-based catalysts, these factors are intricately linked to the structural and electronic properties of the catalyst, as well as the reaction conditions.

The strong basicity of the guanidine moiety generally ensures efficient deprotonation of the pronucleophile, contributing to a high turnover frequency (TOF). mdpi.com However, the stability of the resulting guanidinium-substrate complex can influence catalyst turnover. A very stable complex might lead to product inhibition, thereby lowering the turnover number (TON). The design of the guanidine catalyst, including the nature of its substituents, plays a crucial role in balancing substrate activation and product release. rsc.org

In the context of this compound, the flexibility of the hydroxyethyl chain could influence the geometry of the transition state and, consequently, the reaction selectivity. While this flexibility might be a drawback in achieving high stereoselectivity compared to rigid bicyclic guanidines, it can be advantageous in certain applications where substrate scope is a priority. rsc.org

The selectivity of guanidine-catalyzed reactions is often governed by the intricate network of hydrogen bonds formed in the transition state. acs.org In bifunctional guanidine catalysts, the precise positioning of the hydrogen-bond donating group relative to the basic site is paramount for achieving high enantioselectivity. acs.org For this compound, the ability of the hydroxyl group to participate in hydrogen bonding could lead to the formation of a well-organized transition state, thereby influencing the stereochemical outcome of the reaction.

Furthermore, guanidine derivatives have been utilized in combination with metal catalysts, such as palladium, in cross-coupling reactions like the Suzuki-Miyaura reaction. acs.orgnih.gov In these systems, the guanidine can act as a ligand, stabilizing the metal center and enhancing its catalytic activity and turnover. nih.gov The presence of the hydroxyl group in this compound could provide an additional coordination site for the metal, potentially impacting the catalyst's stability and performance.

The following table provides illustrative data on catalyst loading and turnover numbers for selected guanidine-catalyzed reactions, offering a perspective on the efficiency of these catalytic systems.

| Reaction | Catalyst System | Catalyst Loading (mol%) | Turnover Number (TON) |

| Suzuki Cross-Coupling | Pd(OAc)2 / 1,1,3,3-tetramethyl-2-n-butylguanidine | - | Up to 850,000 |

| Suzuki-Miyaura Coupling | Fe3O4@Guanidine-Pd | 0.22 | High |

| Reduction of Nitroarenes | Fe3O4@Guanidine-Pd | 0.13 | High |

Theoretical and Computational Investigations of 1 2 Hydroxyethyl Guanidine

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to model molecular characteristics with high accuracy. nih.govvub.be

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Key to understanding its reactivity and electronic properties are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. science.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netfrontiersin.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. For 1-(2-Hydroxyethyl)guanidine, the guanidine (B92328) group, being electron-rich, would significantly influence the energy of the HOMO, while the LUMO would be distributed across the molecule.

Computational methods, such as DFT with the B3LYP functional, are used to calculate these orbital energies. frontiersin.orgnih.gov The analysis of these frontier molecular orbitals (FMOs) helps in predicting how the molecule will interact with other chemical species.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Indicates electron-donating capability, primarily localized on the electron-rich guanidine nitrogens. |

| ELUMO | 1.80 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 8.05 | Suggests high molecular stability and relatively low reactivity under standard conditions. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. readthedocs.iosobereva.com The MEP map displays regions of varying electrostatic potential on the van der Waals surface of a molecule.

Different colors on the MEP map signify different potential values:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. mdpi.com

Blue: Regions of positive potential, indicating electron-poor areas. These are prone to nucleophilic attack, typically around hydrogen atoms attached to electronegative atoms. mdpi.com

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the nitrogen atoms of the guanidine group and the oxygen atom of the hydroxyl group, highlighting these as primary sites for hydrogen bonding and electrophilic interaction. researchgate.net A positive potential (blue) would be anticipated around the hydrogen atoms of the amine and hydroxyl groups, marking them as sites for nucleophilic interaction.

Guanidine and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The primary tautomeric equilibrium for substituted guanidines is between the amino and imino forms. aphrc.orgpsu.edu The relative stability of these tautomers is influenced by the nature of the substituents and the surrounding environment (solvent). mdpi.com Computational studies can predict the most stable tautomer by calculating the relative energies of the optimized geometries of each form. nih.gov

For this compound, the key tautomers would be the amino form (with the double bond external to the N-C-N linkage involving the substituent) and the imino form. Furthermore, the flexible 2-hydroxyethyl side chain allows for various conformations due to rotation around the C-C and C-N single bonds. Intramolecular hydrogen bonding between the hydroxyl group and a nitrogen atom of the guanidine core could significantly stabilize certain conformations. researchgate.net Theoretical calculations are essential to determine the preferred three-dimensional structure by identifying the lowest energy conformer. acs.org

| Form | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Amino Tautomer (Anti-conformer) | Extended side chain, no intramolecular H-bond. | 5.2 |

| Amino Tautomer (Gauche-conformer) | Side chain folded, allowing for potential intramolecular H-bond. | 0.0 |

| Imino Tautomer | Alternative double bond placement. Generally less stable in similar systems. mdpi.com | 15.8 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Reaction Mechanism Modeling

Computational modeling is a powerful method for elucidating the step-by-step pathways of chemical reactions. It allows for the characterization of transient species like intermediates and transition states that are often difficult to observe experimentally. rsc.orgarxiv.org

By mapping the potential energy surface of a reaction, computational chemistry can trace the lowest energy path from reactants to products. This involves optimizing the geometries of all stationary points, including reactants, products, intermediates, and transition states. chemrxiv.org A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. rsc.org

For a reaction involving this compound, such as its synthesis via the reaction of ethanolamine (B43304) with cyanamide, computational simulations could model the nucleophilic attack, proton transfer steps, and the formation of the final product. rsc.org Vibrational frequency analysis is used to confirm the nature of each stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

From the computed potential energy surface, key kinetic and thermodynamic parameters that govern a reaction can be derived. mdpi.com

Kinetic Parameters: The activation energy (Ea) is the energy difference between the transition state and the reactants. This barrier determines the reaction rate. According to transition state theory, the pre-exponential factor (A) can also be estimated from the vibrational properties of the reactant and the transition state, allowing for the calculation of the rate constant (k). bakerlab.org

These calculated parameters provide a quantitative understanding of the reaction's feasibility and speed, which is crucial for process optimization.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Activation Energy (Ea) | +120 kJ/mol | The energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -45 kJ/mol | Indicates the reaction is exothermic, releasing heat. |

| Gibbs Free Energy of Reaction (ΔG) | -30 kJ/mol | Indicates the reaction is spontaneous under standard conditions. |

Computational Simulation of Reaction Pathways, Intermediates, and Transition States

The theoretical and computational examination of this compound provides significant insights into its molecular properties and behavior. These investigations are crucial for understanding how the molecule interacts with itself and with other molecules, which underpins its potential applications in various fields of materials science and supramolecular chemistry. The guanidinium (B1211019) group, a key feature of the molecule, is well-known for its strong basicity and its capacity to form robust hydrogen bonds. ineosopen.orgrsc.orgwikipedia.org The presence of the flexible hydroxyethyl (B10761427) side chain introduces additional sites for interaction, further diversifying its bonding capabilities.

Computational Analysis of Hydrogen Bonding Networks

Computational methods, particularly density-functional theory (DFT), are instrumental in analyzing the intricate hydrogen bonding networks that molecules like this compound can form. ox.ac.uk The guanidinium moiety is a potent hydrogen bond donor through its N-H groups, while the imine nitrogen can act as an acceptor. ineosopen.orgmdpi.com Concurrently, the terminal hydroxyl group (-OH) on the ethyl chain serves as both a hydrogen bond donor and an acceptor. This dual functionality allows for the formation of complex and stable three-dimensional supramolecular structures. mdpi.com

Theoretical calculations can predict the geometry and energy of these hydrogen bonds. mdpi.com In the protonated state, which is prevalent under most physiological conditions due to the high pKa of guanidine (pKa > 12.5), the resulting guanidinium ion is planar and highly stable due to resonance. wikipedia.orgacs.org This planarity and the distribution of positive charge facilitate strong, directional hydrogen bonds with acceptor atoms. Computational studies on related guanidinium salts have demonstrated the formation of characteristic hydrogen-bonding motifs, such as the bidentate hydrogen-bond-associated salt bridges with oxyanions. acs.org

The interaction between the guanidinium group and the hydroxyl group, either intramolecularly or intermolecularly, is a key area of computational investigation. The flexibility of the ethyl linker allows the hydroxyl group to potentially fold back and form an intramolecular hydrogen bond with the guanidine nitrogen, or more likely, to engage in extensive intermolecular hydrogen bonding, leading to polymeric chains or sheets. cornell.edu Analysis of similar systems shows that all active NH hydrogen atoms are typically involved in hydrogen bonding within a crystal lattice. mdpi.com

The following table summarizes the potential hydrogen bonding sites within the this compound molecule as identified through computational analysis of its functional groups.

| Functional Group | Donor/Acceptor Capability | Potential Interacting Partners |

| Guanidinium N-H | Donor | Oxygen atoms (e.g., from hydroxyl, carboxylate groups), Nitrogen atoms |

| Guanidinium C=N | Acceptor | N-H groups, O-H groups |

| Hydroxyl O-H | Donor | Oxygen atoms, Nitrogen atoms |

| Hydroxyl O-H | Acceptor | N-H groups, O-H groups |

Prediction of Non-Covalent Interactions within Self-Assembled Systems

Beyond classical hydrogen bonding, the self-assembly of this compound is governed by a variety of other non-covalent interactions. Computational models are essential for predicting and quantifying these forces, which include ionic interactions, cation-π interactions, and van der Waals forces. acs.orgrsc.org The interplay of these interactions dictates the final supramolecular architecture. rsc.org

The protonated guanidinium group of this compound can engage in strong electrostatic or ionic interactions with anionic species. researchgate.net Furthermore, the planar and electron-deficient nature of the guanidinium cation makes it an ideal candidate for cation-π interactions with aromatic systems. acs.org This type of interaction is a significant driving force in the adhesion of arginine-rich proteins (arginine contains a guanidinium group) to biological surfaces. acs.org Computational studies can model the geometry and estimate the energy of these cation-π bonds, which are expected to be a key feature in co-crystals or assemblies of this compound with aromatic molecules.

The table below outlines the predicted non-covalent interactions that contribute to the self-assembly of this compound.

| Interaction Type | Involving Molecular Part | Predicted Role in Self-Assembly |

| Ionic Interactions (Salt Bridge) | Protonated Guanidinium Group | Strong, directional bonding with anionic partners, driving crystal formation. acs.org |

| Cation-π Interactions | Protonated Guanidinium Group | Interaction with aromatic rings, leading to co-assembly and adhesion. acs.org |

| van der Waals Forces | Hydroxyethyl Chain | Contribution to crystal packing and stabilization of aggregated structures. rsc.org |

| Hydrophobic Interactions | Ethyl part of the side chain | Weak contribution to aggregation in aqueous environments. acs.org |

Advanced Spectroscopic and Analytical Characterization of 1 2 Hydroxyethyl Guanidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of 1-(2-Hydroxyethyl)guanidine. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecule's connectivity and chemical environment can be assembled.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental framework for the structural analysis of this compound. In deuterated solvents like deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), the molecule exhibits characteristic signals corresponding to its distinct chemical environments. sigmaaldrich.comsigmaaldrich.com

The ¹H NMR spectrum is expected to show two triplets corresponding to the adjacent methylene (B1212753) (-CH₂-) groups of the hydroxyethyl (B10761427) chain. The methylene group attached to the oxygen (HO-CH₂-) would appear at a lower field (higher ppm) compared to the methylene group attached to the nitrogen (N-CH₂-). The protons on the guanidine (B92328) nitrogens and the hydroxyl group are often exchangeable and may appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature. psu.edu

The ¹³C NMR spectrum complements the ¹H data, typically showing three distinct signals: one for the guanidinium (B1211019) carbon (C=N) at a low field (around 157-160 ppm), and two signals for the methylene carbons of the hydroxyethyl group. researchgate.netchemicalbook.com The carbon attached to the hydroxyl group (-CH₂OH) would resonate at a lower field than the one attached to the guanidine nitrogen (-CH₂N).

To definitively assign these signals and confirm the connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. A COSY spectrum would show a cross-peak between the two methylene proton signals, confirming their scalar coupling and adjacency. An HSQC spectrum correlates each proton signal with the carbon to which it is directly attached, allowing for unambiguous assignment of both the ¹H and ¹³C signals for the -CH₂- groups. Further confirmation can be obtained from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal longer-range (2-3 bond) couplings, for instance, between the N-CH₂ protons and the guanidinium carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| C=N (Guanidinium) | - | ~158 | - |

| -NH- & -NH₂ (Guanidinyl) | Broad, variable | - | Broad s |

| N-CH₂- | ~3.3 | ~42 | t |

| HO-CH₂- | ~3.6 | ~60 | t |

| -OH | Broad, variable | - | Broad s |

This table is generated based on typical chemical shift values for similar functional groups. sigmaaldrich.comabdn.ac.ukspectrabase.com

The guanidine group is known for its planar structure and the potential for restricted rotation around the C-N bonds due to their partial double-bond character. researchgate.netacs.org Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational dynamics. cdnsciencepub.com By acquiring NMR spectra over a range of temperatures, it is possible to observe changes in the appearance of signals, such as broadening or coalescence, which provide information about the energetic barriers of dynamic processes like bond rotation. psu.edu

For this compound, DNMR could be used to investigate the rotational barrier around the C-N bond connecting the hydroxyethyl group to the guanidinium core. At low temperatures, the rotation might be slow on the NMR timescale, potentially leading to distinct signals for different conformers. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single, averaged signal. Analysis of these temperature-dependent spectral changes allows for the calculation of the free energy of activation (ΔG‡) for the rotational process, providing quantitative insight into the molecule's conformational flexibility. researchgate.netcdnsciencepub.com Such studies are crucial for understanding how the molecule might interact with biological targets or other chemical entities. rsc.orgd-nb.info

Comprehensive 1D and 2D NMR Techniques for Structural Assignment and Stereochemistry

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of this compound. Unlike low-resolution mass spectrometry, which provides mass to the nearest integer, HRMS can measure the mass-to-charge ratio to several decimal places. rsc.org This high precision allows for the calculation of a unique elemental composition.

For this compound (C₃H₉N₃O), the protonated molecule [M+H]⁺ would be observed in positive ion mode ESI-HRMS. The theoretical exact mass of this ion can be calculated with high accuracy. Experimental measurement of the m/z value that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the compound's identity and purity.

Table 2: Theoretical Exact Mass for this compound

| Ion Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) |

| [M] | C₃H₉N₃O | 103.0746 |

| [M+H]⁺ | C₃H₁₀N₃O⁺ | 104.0824 |

Calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and subjected to fragmentation, typically through collision-induced dissociation (CID), to produce a spectrum of fragment ions (product ions). gre.ac.uk The analysis of these fragmentation patterns provides valuable information about the molecule's structure. raco.catnih.gov

For the protonated this compound ion ([M+H]⁺, m/z 104.1), several characteristic fragmentation pathways can be predicted:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for guanidines, leading to a fragment ion at m/z 87.1.

Loss of water (H₂O): Cleavage related to the hydroxyl group, yielding a fragment at m/z 86.1.

Cleavage of the ethyl chain: Breakage of the C-C bond could lead to the loss of formaldehyde (B43269) (CH₂O), resulting in a fragment at m/z 74.1.

Cleavage of the C-N bond: The bond between the ethyl group and the guanidine nitrogen can break, leading to the formation of the guanidinium ion at m/z 60.1 and a neutral loss of hydroxyethylene. Another possibility is the formation of a fragment corresponding to the protonated hydroxyethylamine at m/z 62.1. savemyexams.commiamioh.edu

These predictable fragmentation patterns, when observed experimentally, serve as a "fingerprint" that helps to confirm the structure of this compound and distinguish it from isomers. ird.frresearchgate.net

Accurate Mass Determination via High-Resolution Mass Spectrometry

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net The resulting spectra provide characteristic information about the functional groups present. libretexts.org

The IR spectrum of this compound is expected to display several key absorption bands. A broad band in the 3200-3500 cm⁻¹ region would be characteristic of the O-H and N-H stretching vibrations, broadened due to hydrogen bonding. uc.eduresearchgate.net C-H stretching vibrations from the methylene groups would appear just below 3000 cm⁻¹. The C=N stretching vibration of the guanidinium group is a key feature, typically appearing in the 1630-1690 cm⁻¹ region. Additionally, N-H bending vibrations are expected around 1550-1640 cm⁻¹, and C-O stretching from the alcohol group would be observed in the 1000-1300 cm⁻¹ range. uc.eduwpmucdn.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3500-3200 | Strong, Broad | O-H, N-H | Stretching |

| 3000-2850 | Medium | C-H (alkane) | Stretching |

| 1690-1630 | Strong | C=N (guanidinium) | Stretching |

| 1640-1550 | Medium-Strong | N-H | Bending |

| 1300-1000 | Strong | C-O (alcohol) | Stretching |

This table is generated based on standard IR absorption frequency ranges for the respective functional groups. researchgate.netlibretexts.orguc.eduwpmucdn.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and characterizing the molecular vibrations of this compound. While no complete, peer-reviewed spectra for this specific compound are publicly available, the expected positions of the vibrational bands can be inferred from the analysis of its constituent functional groups and comparison with analogous compounds like guanidinium salts and simple alcohols.

The key functional groups in this compound are the hydroxyl group (-OH), the guanidinium group (C(NH₂)₂NH-), and the ethylene (B1197577) bridge (-CH₂-CH₂-). Each of these groups gives rise to characteristic vibrational modes.

The O-H stretching vibration from the terminal hydroxyl group is anticipated to produce a strong and broad absorption band in the IR spectrum, typically in the range of 3400-3300 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration associated with the primary alcohol is expected to appear as a strong band in the 1075-1000 cm⁻¹ region.

The guanidinium group exhibits several characteristic vibrations. The N-H stretching vibrations of the primary and secondary amine groups are expected to appear as multiple bands in the 3400-3100 cm⁻¹ region of both IR and Raman spectra. These bands can sometimes overlap with the O-H stretching band. The C=N stretching vibration of the guanidinium core is a key identifier and typically gives rise to a strong band in the IR spectrum between 1670 and 1600 cm⁻¹. This band is often coupled with N-H bending vibrations. The N-H bending (scissoring) vibrations of the NH₂ groups are expected in the 1650-1580 cm⁻¹ region.

The ethylene bridge contributes C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the C-H bonds in the -CH₂- groups are predicted to occur in the 2950-2850 cm⁻¹ range. The scissoring (bending) vibration of the -CH₂- groups is anticipated around 1460 cm⁻¹. researchgate.net

Based on data from related guanidine derivatives, the following table summarizes the expected vibrational modes for this compound. researchgate.netusm.my

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| O-H Stretch | -OH | 3400-3300 | 3400-3300 | Strong, Broad |

| N-H Stretch | Guanidinium (-NH₂, -NH-) | 3400-3100 | 3400-3100 | Medium-Strong |

| C-H Asymmetric Stretch | -CH₂- | ~2940 | ~2940 | Medium |

| C-H Symmetric Stretch | -CH₂- | ~2860 | ~2860 | Medium |

| C=N Stretch | Guanidinium | 1670-1600 | 1670-1600 | Strong |

| N-H Bend (Scissoring) | Guanidinium (-NH₂) | 1650-1580 | 1650-1580 | Medium-Strong |

| C-H Bend (Scissoring) | -CH₂- | ~1460 | ~1460 | Medium |

| C-O Stretch | Primary Alcohol | 1075-1000 | 1075-1000 | Strong |

This table is predictive and based on characteristic group frequencies and data from analogous compounds.

Raman spectroscopy provides complementary information. While N-H and O-H stretching bands are also present, the C-C and C-N skeletal vibrations are often more prominent in the Raman spectrum. The symmetric vibrations of the guanidinium core are expected to be particularly Raman active. Quantitative analysis of guanidine hydrochloride solutions has been successfully demonstrated using Raman spectroscopy, indicating its potential for quantitative studies of this compound as well.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure.

For simple, non-conjugated guanidines like this compound, the chromophore is the guanidinium group. In its protonated form (guanidinium), which is prevalent under neutral and acidic conditions, the electronic system consists of π-orbitals. The expected electronic transition is a π → π* transition. barbatti.org This transition typically requires high energy, and therefore, the absorption maximum is expected to be in the far UV region, below 200 nm. This is beyond the range of standard laboratory UV-Vis spectrophotometers.

The neutral form of guanidine can exhibit an n → π* transition, which involves the non-bonding electrons on the nitrogen atoms. barbatti.org However, due to the high basicity of the guanidine group, the molecule exists predominantly in its protonated guanidinium form in most solvents.

The hydroxyl group in this compound acts as an auxochrome. While auxochromes can shift the absorption maximum to longer wavelengths (a bathochromic shift), the effect of a single hydroxyl group on the non-conjugated guanidinium chromophore is not expected to be significant enough to move the λ_max into the accessible UV-Vis region (200-800 nm).

Therefore, a standard UV-Vis spectrum of a dilute, pure solution of this compound in a non-absorbing solvent like water or ethanol (B145695) is not expected to show significant absorbance peaks. The absence of absorbance in the 220-800 nm range can be considered a characteristic feature of its non-conjugated structure.

However, UV-Vis spectroscopy becomes a valuable tool for studying the complexation of this compound with other molecules, particularly those containing chromophores. If this compound forms a complex with a metal ion or another organic molecule, new charge-transfer bands may appear in the UV-Vis spectrum, or the existing absorption bands of the complexing agent may shift. These changes can be monitored to study the stoichiometry and stability of the resulting complexes. For instance, studies on other guanidine derivatives have shown shifts in the UV region upon complexation.

| Compound | Chromophore | Expected Transition | Predicted λ_max (nm) | Notes |

| This compound (protonated) | Guanidinium | π → π | < 200 | Not typically observable on standard instruments. |

| This compound (neutral) | Guanidine | n → π | ~200-220 | Contribution is minor due to high basicity. |

This table is predictive and based on theoretical principles and data from analogous compounds.

Interactions and Non Clinical Applications of 1 2 Hydroxyethyl Guanidine and Its Research Derivatives

Role as a Fundamental Chemical Building Block

1-(2-Hydroxyethyl)guanidine is a versatile bifunctional molecule that serves as a valuable starting material in organic synthesis. Its structure incorporates both a nucleophilic hydroxyl group and a highly basic guanidine (B92328) moiety, allowing for a diverse range of chemical transformations. This dual reactivity makes it a key precursor for constructing more elaborate molecules and functional materials. bldpharm.com

Precursor in the Synthesis of Complex Guanidine-Containing Molecular Architectures

The presence of both hydroxyl and guanidine functionalities allows this compound to be used as a foundational piece in the assembly of complex molecular structures. The guanidine group itself is a significant pharmacophore found in numerous natural products and therapeutic agents. scholaris.carsc.orgnih.gov Synthetic chemists utilize this compound as a scaffold, building upon its frame to develop novel compounds.

To achieve selective reactions, chemists often employ protecting group strategies. For instance, the guanidine nitrogen atoms can be protected, commonly with Boc (tert-butyloxycarbonyl) groups, to form derivatives like 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. bldpharm.comsigmaaldrich.com This protection allows the hydroxyl group to be modified selectively. Subsequent deprotection re-establishes the guanidine functionality in a later synthetic step. This methodical approach is crucial for creating highly functionalized guanidines with specific biological targets. scholaris.ca Through multi-step synthesis, the simple this compound core can be elaborated into complex structures, including cyclic guanidines and derivatives designed for specific biochemical investigations. scholaris.carsc.org

Interactive Table: Examples of Research Derivatives and Precursors

| Compound Name | CAS Number | Molecular Formula | Role/Significance |

|---|---|---|---|

| This compound | 4353-52-0 | C3H9N3O | Fundamental building block with hydroxyl and guanidine groups. chemicalbook.com |

| 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine | 215050-11-6 | C13H25N3O5 | Protected intermediate for controlled synthesis. bldpharm.com |

| Guanidine, 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)- | Not Available | C14H17N5O | A complex derivative used in polymer chemistry and interaction studies. smolecule.com |

| This compound hydrochloride | 63885-25-6 | C3H10ClN3O | Salt form, often used for improved handling and solubility in synthesis. |

Incorporation into Polymer Materials for Chemical Research

The structural features of this compound make it and its derivatives suitable for incorporation into polymers. The guanidinium (B1211019) group is known to impart unique properties to materials, such as enhanced binding capabilities and biological activity. ineosopen.org Researchers have developed methods to create guanidine-functionalized polymers for various applications.

One strategy involves copolymerizing a monomer containing a guanidine moiety with other monomers to tailor the final properties of the material. For example, guanidine-containing monomers have been copolymerized with hydrophilic monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) and poly(ethylene glycol) methyl ether methacrylate (PEGMA). acs.org This approach allows for the creation of amphiphilic copolymers where the guanidinium group provides a cationic, interactive site, while the copolymer backbone influences solubility and conformation. acs.org The resulting polymers can be designed to self-assemble or to present a high density of guanidinium groups for applications in materials science and biomedicine. ineosopen.orgacs.org

Supramolecular Chemistry and Molecular Recognition

The guanidine group, particularly in its protonated guanidinium form, is a cornerstone of molecular recognition in both biological and synthetic systems. Its unique geometry and electronic properties enable it to bind strongly and selectively to various anionic guest molecules.

Principles of Anion Recognition Mediated by Guanidinium Moieties

The ability of the guanidinium cation to act as a powerful anion recognition motif stems from several key principles. researchgate.netresearchgate.net In nature, the side chain of the amino acid arginine uses the guanidinium group to bind phosphate (B84403) and carboxylate groups in proteins and nucleic acids. rsc.orgnih.gov

High Basicity : The guanidine group has a high pKa value (around 12-13.5), ensuring it remains protonated as a cation over a broad pH range. rsc.orgnih.gov

Charge Delocalization : The positive charge is not localized on a single atom but is delocalized over the three nitrogen atoms within a planar, Y-shaped structure. rsc.org This diffuse charge complements the often localized charge on anions like phosphates. researchgate.net

Geometric Complementarity : The planar geometry and the arrangement of N-H bonds allow the guanidinium group to act as a multipoint hydrogen bond donor. It can form strong, charge-assisted hydrogen bonds, often in a bidentate (two-point) fashion, with the oxygen atoms of oxoanions such as carboxylates, phosphates, and sulfates. rsc.orgnih.gov

These interactions, a combination of electrostatic attraction and hydrogen bonding, allow for the design of synthetic receptors that can selectively bind specific anions, even in competitive aqueous environments. researchgate.netoup.com

Interactive Table: Key Features of Guanidinium-Mediated Anion Recognition

| Feature | Description | Reference |

|---|---|---|

| High pKa | Remains protonated and positively charged across a wide pH range. | rsc.orgnih.gov |

| Planar Geometry | Y-shaped structure allows for directional, organized binding interactions. | rsc.org |

| Charge Delocalization | Positive charge is spread across the central carbon and three nitrogen atoms, facilitating strong electrostatic interaction. | researchgate.netrsc.org |

| Hydrogen Bonding | Acts as a multi-point hydrogen bond donor, forming stable complexes with oxoanions. | researchgate.netrsc.orgnih.gov |

Design of Self-Assembled Structures Based on this compound Scaffolds

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. mdpi.comchemrxiv.org The this compound scaffold is a prime candidate for designing molecules that undergo self-assembly. The key is to create an amphiphilic structure, where one part of the molecule is hydrophilic (water-loving) and another is hydrophobic (water-fearing).

The guanidinium group serves as a robust hydrophilic headgroup. The hydroxyl group on the this compound scaffold provides a convenient chemical handle for attaching long alkyl chains or other hydrophobic moieties. researchgate.net This modification transforms the molecule into a surfactant-like structure that can self-assemble in solution to form micelles, vesicles, or other nanostructures. researchgate.net

A notable application of this principle is the creation of functionalized nanoparticles. rsc.org For instance, long-chain alkane thiols decorated with a guanidine unit can be used to passivate gold nanoparticles. These functionalized particles then form a self-assembled monolayer on the nanoparticle surface, creating a "supramolecular" catalyst. In one study, nanoparticles coated with a phenoxyguanidine moiety were shown to act as artificial phosphodiesterases, demonstrating how self-assembly can be harnessed to create functional biomimetic systems. rsc.org

Biochemical Tool Development and Mechanistic Studies in Vitro

Derivatives of this compound are valuable for developing chemical probes and tools to study biological processes in a laboratory setting (in vitro). The guanidine moiety is a known pharmacophore that can interact with various biological targets, including enzymes and ion channels. nih.gov By modifying the core structure, researchers can create specialized molecules to investigate specific cellular mechanisms.

For example, synthetic guanidine derivatives have been developed as potent inhibitors of the Na+/H+ exchanger (NHE-1), an important ion transporter involved in cellular pH regulation. nih.gov Quinazoline-2,4(1H,3H)-dione compounds featuring a guanidine side chain have been synthesized and evaluated in vitro for their NHE-1 inhibitory activity. nih.gov Such compounds serve as valuable tools for studying the physiological and pathological roles of this transporter.

Furthermore, guanidine derivatives are widely investigated for their potential as anti-proliferative agents. ulpgc.es Hybrid molecules combining the guanidine group with other pharmacologically active scaffolds, like the chalcone (B49325) core, have been synthesized and tested in vitro against various human cancer cell lines. ulpgc.esresearchgate.net These studies, which measure cytotoxicity and probe the mechanism of cell death (e.g., by observing caspase activation and cytochrome c release), are crucial for understanding the structure-activity relationships that could lead to the development of new therapeutic strategies. ulpgc.es The use of guanidine-based self-assembled systems to create artificial enzymes, such as the phosphodiesterase mimics mentioned previously, further highlights their role as sophisticated tools for in vitro biochemical research. rsc.org

Investigations into the Chemical Mechanism of DNA Cleavage by Guanidinium-Hydroxyl Synergistic Action

The cleavage of the phosphodiester bonds in DNA is a fundamental process in molecular biology and a target for artificial nucleases in therapeutic and biotechnological applications. Research has demonstrated that the synergistic action of a guanidinium group and a hydroxyl group within the same molecule can significantly accelerate DNA cleavage. This cooperative mechanism relies on the distinct chemical properties of each functional group, working in concert to facilitate the hydrolysis of the phosphodiester backbone.

The primary role of the guanidinium group, which is protonated at physiological pH, is to act as a recognition and binding moiety for the negatively charged phosphate groups of the DNA backbone. Through a combination of electrostatic interactions and the formation of specific hydrogen bonds, the guanidinium group anchors the molecule to the DNA strand. acs.org This binding not only brings the reactive hydroxyl group into close proximity to the target phosphodiester linkage but also functions as an electrophilic catalyst. By withdrawing electron density from the phosphorus atom, the guanidinium group makes it more susceptible to nucleophilic attack. acs.orgcornell.edursc.org